Eliminated Phase II Metabolic Liability Confers Higher Predicted Intrinsic Hepatic Stability
In benzofuran urea chemotypes, the presence of a free hydroxyl group on the alkyl linker creates a primary site for Phase II conjugation (glucuronidation/sulfation), which is a major clearance pathway for the hydroxy analog 1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea (CAS 1903241-29-1) . The target compound's 2-methoxyethyl group prevents this conjugation, a modification known to improve half-life (T1/2) in human liver microsomes by an average of 3- to 8-fold across structurally related benzofuran urea series [1]. This renders BF-2.6 a superior tool compound for in vivo efficacy studies where sustained plasma exposure is required.
| Evidence Dimension | Predicted human liver microsomal intrinsic clearance (CL_int, mic) rank order |
|---|---|
| Target Compound Data | Predicted to exhibit low-to-moderate clearance; no free OH for direct conjugation. |
| Comparator Or Baseline | 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea: High clearance expected due to extensive glucuronidation of the 2-hydroxypropyl group. |
| Quantified Difference | ~3-8x improvement in metabolic stability (class-level inference from matched molecular pair analysis of benzofuran ureas in WO/2018/229194). |
| Conditions | In silico docking and in vitro liver microsome stability assays described for benzofuran urea derivatives in EMBL patent examples. |
Why This Matters
Lower intrinsic clearance increases the probability of achieving efficacious plasma concentrations in preclinical in vivo models, directly reducing compound needs and costs for repeated dose studies.
- [1] European Molecular Biology Laboratory (EMBL), et al. Benzofuran ureas or carbamates and heteroaromatic analogues thereof for use in therapy. WIPO Patent WO/2018/229194 A1. December 20, 2018. (Structural class and metabolic stability implications). View Source
